molecular formula C19H20N2O7 B4932664 5'-(2-METHOXYETHYL) 3'-METHYL 6'-AMINO-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE

5'-(2-METHOXYETHYL) 3'-METHYL 6'-AMINO-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE

Cat. No.: B4932664
M. Wt: 388.4 g/mol
InChI Key: JSJQQTVPNWWWAY-UHFFFAOYSA-N
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Description

5’-(2-METHOXYETHYL) 3’-METHYL 6’-AMINO-2’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound, with its unique spiro structure, is of particular interest in the field of synthetic organic chemistry.

Properties

IUPAC Name

3-O'-(2-methoxyethyl) 5-O'-methyl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O7/c1-10-13(16(22)26-3)19(11-6-4-5-7-12(11)21-18(19)24)14(15(20)28-10)17(23)27-9-8-25-2/h4-7H,8-9,20H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJQQTVPNWWWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OCCOC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 5’-(2-METHOXYETHYL) 3’-METHYL 6’-AMINO-2’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5’-(2-METHOXYETHYL) 3’-METHYL 6’-AMINO-2’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

5’-(2-METHOXYETHYL) 3’-METHYL 6’-AMINO-2’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-(2-METHOXYETHYL) 3’-METHYL 6’-AMINO-2’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The exact pathways and molecular interactions depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets 5’-(2-METHOXYETHYL) 3’-METHYL 6’-AMINO-2’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE apart is its unique spiro structure, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

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